4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C12H19NO2S It is a sulfonamide derivative, characterized by the presence of a tert-butyl group and two methyl groups attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
The synthesis of 4-tert-butyl-2,6-dimethylbenzenesulfonamide can be achieved through several methods. One common approach involves the condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal in the presence of an acid catalyst such as aqueous sulfuric acid, acetonitrile, or acetone . This reaction can lead to the formation of symmetric and asymmetric aromatic sulfones. Another method involves the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde, resulting in the formation of 1,3,5-tris((4-(tert-butyl)-2,6-dimethylphenyl)sulfonyl)-1,3,5-triazinane .
Chemical Reactions Analysis
4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with glyoxal or formaldehyde to form complex aromatic sulfones and triazinanes.
Friedel-Crafts Reactions: It can participate in Friedel-Crafts reactions with aromatic compounds in the presence of Brønsted acids, leading to the formation of various aromatic sulfones.
Scientific Research Applications
4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-tert-butyl-2,6-dimethylbenzenesulfonamide involves its ability to undergo various chemical transformations. For example, in condensation reactions, it can form stable intermediates that undergo rearrangements and hydride shifts, leading to the formation of complex aromatic compounds . Its ability to participate in Friedel-Crafts reactions is due to the activation of the benzene ring by the sulfonamide group, making it more susceptible to electrophilic attack .
Comparison with Similar Compounds
4-tert-butyl-2,6-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
2,6-Di-tert-butyl-4-methylpyridine: This compound is also a tert-butyl-substituted aromatic compound, but it contains a pyridine ring instead of a benzene ring.
2,4-Di-tert-butylphenol: This compound has two tert-butyl groups attached to a phenol ring, making it structurally similar but with different functional groups.
Properties
IUPAC Name |
4-tert-butyl-2,6-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-8-6-10(12(3,4)5)7-9(2)11(8)16(13,14)15/h6-7H,1-5H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUPAKVULVAJAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.